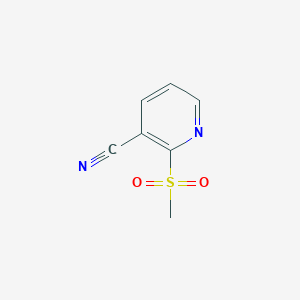

2-(Methylsulfonyl)nicotinonitrile

Description

Properties

IUPAC Name |

2-methylsulfonylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2S/c1-12(10,11)7-6(5-8)3-2-4-9-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTZWLHQGFXCTSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=CC=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10499365 | |

| Record name | 2-(Methanesulfonyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10499365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66154-66-3 | |

| Record name | 2-(Methanesulfonyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10499365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The preparation of 2-(Methylsulfonyl)nicotinonitrile typically involves the functionalization of a nicotinonitrile core, introducing the methylsulfonyl group at the 2-position. The most authoritative and scalable methods are based on either direct sulfonylation of a suitable pyridine precursor or multi-step synthesis starting from appropriately substituted pyridine derivatives.

Multicomponent Cyclization Approach

A widely adopted method for synthesizing substituted nicotinonitrile derivatives, including this compound, is the cyclization of chalcone intermediates with malononitrile in the presence of a base. This approach is summarized as follows:

- Step 1: Synthesis of Chalcone Intermediate

- Condensation of an aryl methyl ketone (bearing a methylsulfonyl group) with an aromatic aldehyde to form a chalcone via Claisen–Schmidt condensation.

- Step 2: Cyclization with Malononitrile

Table 1. Typical Reaction Conditions for Multicomponent Cyclization

| Step | Reagents/Conditions | Time | Yield (%) | Notes |

|---|---|---|---|---|

| Chalcone formation | Aryl methyl ketone, aromatic aldehyde, base | 2–4 h | 80–90 | Room temp or mild heating |

| Cyclization | Chalcone, malononitrile, KOH, MeOH, reflux | 2 h | 70–90 | Reflux, monitored by TLC |

| Purification | Filtration, recrystallization, TLC | — | — | CHCl₃/pentane (70:30) |

Mechanistic Note: The base-promoted cyclization is believed to proceed via conjugate addition of the malononitrile anion to the β-carbon of the chalcone, followed by cyclization and aromatization to yield the nicotinonitrile core.

Catalytic Methods Using Nanomagnetic Metal–Organic Frameworks

Recent research has demonstrated that nanomagnetic metal–organic frameworks (MOFs), such as Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂, can serve as efficient, recyclable catalysts for the synthesis of nicotinonitrile derivatives. The process is solvent-free and proceeds under mild heating (110 °C), offering high yields and facile product isolation.

Table 2. Catalytic Cyclization Using Nanomagnetic MOFs

| Catalyst | Substrate (chalcone) | Malononitrile | Conditions | Yield (%) | Advantages |

|---|---|---|---|---|---|

| Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂ | 1 mmol | 1.2 mmol | 110 °C, solvent-free, 2 h | 85–95 | Easy separation, recyclable |

Alternative Sulfonylation Methods

While direct sulfonylation of a preformed nicotinonitrile core is theoretically possible, literature examples often focus on related systems (e.g., sulfonylation of pyridine derivatives or benzoic acids). These methods generally involve:

- Electrophilic aromatic substitution using methylsulfonyl chloride (or similar reagents) in the presence of a Lewis acid or base.

- Oxidation of methylthio groups to methylsulfonyl groups using oxidants such as hydrogen peroxide or m-chloroperbenzoic acid.

However, such methods are less commonly reported for the direct synthesis of this compound compared to the multicomponent cyclization approach.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Scalability | Environmental Impact | Catalyst Recovery | Purification Complexity |

|---|---|---|---|---|---|

| Multicomponent Cyclization (base) | 70–90 | High | Moderate | Not applicable | Moderate |

| Nanomagnetic MOF Catalysis | 85–95 | High | Low | Excellent | Low |

| Direct Sulfonylation/Oxidation | Variable | Moderate | Variable | Not applicable | High |

Research Findings and Optimization Notes

- The nanomagnetic MOF-catalyzed method offers superior yields, operational simplicity, and environmental benefits due to solvent-free conditions and catalyst recyclability.

- The base-promoted cyclization remains a robust, well-established route, especially for laboratories without access to advanced catalytic systems.

- Reaction monitoring by thin-layer chromatography (TLC) is standard for both approaches.

- Purification is typically achieved by filtration and recrystallization, with preparative thin-layer chromatography used for analytical-scale preparations.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methylsulfonyl group acts as a strong electron-withdrawing group, activating the pyridine ring for nucleophilic aromatic substitution (NAS). Key reactions include:

Thiol Conjugation

2-(Methylsulfonyl)nicotinonitrile reacts rapidly with thiols (e.g., cysteine, glutathione) at neutral pH, forming stable S-aryl adducts. The reaction follows a two-step mechanism:

-

Meisenheimer Complex Formation : Nucleophilic attack by the thiolate anion at the 2-position, forming a tetrahedral intermediate.

-

Aryl-S Bond Formation : Elimination of methylsulfinate to yield the final product.

Rate constants () for analogous 2-sulfonylpyrimidines with cysteine range from to , depending on substituent effects .

| Substituent (R) | Relative Reactivity | |

|---|---|---|

| –SO₂Me (Reference) | 0.1 | 1.0 |

| –NO₂ | 0.5 | 5.0 |

| –CF₃ | 0.3 | 3.0 |

Conditions : Aqueous buffer (pH 7.4), 25°C .

Amine Substitution

Primary and secondary amines (e.g., ethylamine, morpholine) displace the methylsulfonyl group under mild heating. For example:

Hydrolysis Reactions

The nitrile group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Forms the corresponding carboxylic acid (3-pyridinecarboxylic acid) using concentrated HCl at 100°C.

-

Basic Hydrolysis : Produces the amide intermediate, which further hydrolyzes to the acid under prolonged heating.

Reduction Reactions

The nitrile group is reduced to a primary amine using:

-

Catalytic Hydrogenation : H₂/Pd-C in methanol at 50°C yields 3-aminomethylpyridine derivatives.

-

Lithium Aluminum Hydride (LiAlH4) : Converts the nitrile to a methylamine group.

Oxidation Reactions

While the methylsulfonyl group is oxidation-resistant, the pyridine ring can undergo oxidation:

-

KMnO₄ in Acidic Conditions : Cleaves the ring to form dicarboxylic acids.

Cross-Coupling Reactions

The nitrile group participates in palladium-catalyzed couplings:

-

Suzuki-Miyaura Coupling : With arylboronic acids to form biaryl nitriles.

Mechanistic and Computational Insights

Density functional theory (DFT) studies on analogous 2-sulfonylpyrimidines reveal that the rate-determining step (RDS) is the nucleophilic attack (), with aryl-S bond formation being faster () . The electron-withdrawing nature of the sulfonyl group lowers the activation energy by 4–6 kcal/mol compared to non-sulfonylated analogs .

Scientific Research Applications

Chemical Applications

Building Block in Synthesis

2-(Methylsulfonyl)nicotinonitrile serves as a versatile building block in organic synthesis. Its structure allows for various modifications, making it useful in the development of more complex molecules. Reactions involving this compound often lead to the creation of sulfoxides or sulfones through oxidation processes, and amines or alcohols via reduction.

Reactivity Studies

Research indicates that compounds similar to this compound exhibit significant reactivity with biological systems. For instance, the compound's methylsulfonyl group enhances its interaction with enzymes and receptors, suggesting its utility in medicinal chemistry.

Biological Applications

Enzyme Inhibition

Studies have shown that this compound can act as an inhibitor of specific enzymes, such as the coronavirus 3CL protease (3CLpro). In vitro assays demonstrated that this compound could inhibit the growth of cells expressing 3CLpro, indicating its potential as a therapeutic agent against viral infections like COVID-19 .

Neuroprotective Properties

The compound has been investigated for its neuroprotective effects, particularly in relation to neuronal nitric oxide synthase (nNOS). Selective inhibition of nNOS is a therapeutic approach for neurodegenerative disorders, and analogs of this compound have shown promise in this area .

Medicinal Applications

Therapeutic Potential

The compound has been explored for various therapeutic effects, including anti-inflammatory and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development. For example, studies on similar compounds have highlighted their ability to stabilize thermolabile p53 cancer mutants, enhancing their potential as anticancer agents .

Material Science Applications

Development of New Materials

In materials science, this compound is being explored for its potential in developing new materials. Its unique chemical properties may facilitate the creation of advanced polymers or composites with specific functionalities.

Case Studies and Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Chemical Synthesis | Building block for complex molecules | Facilitates formation of sulfoxides/sulfones |

| Biological Activity | Enzyme inhibitor | Inhibits growth in cells expressing coronavirus protease |

| Medicinal Chemistry | Anti-inflammatory/anticancer potential | Stabilizes p53 mutants; shows promise against cancer |

| Material Science | Development of advanced materials | Potential for creating functional polymers |

Mechanism of Action

The mechanism of action of 2-(Methylsulfonyl)nicotinonitrile and its derivatives involves interactions with various molecular targets. For instance, the nitrile group can enhance binding affinity to certain enzymes or receptors, thereby modulating their activity . The exact pathways and targets depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Comparison with Similar Nicotinonitrile Derivatives

2.1 Structural and Electronic Properties

The biological and chemical behavior of nicotinonitrile derivatives is heavily influenced by substituents at the 2- and 6-positions. Below is a comparative analysis:

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups: The methylsulfonyl group (-SO₂CH₃) increases the electrophilicity of the pyridine ring compared to methylthio (-SCH₃) or oxypropyl (-OCOCH₂CO-) groups. This could enhance reactivity in nucleophilic substitution reactions .

- Solubility and Bioavailability: Sulfonyl-containing derivatives (e.g., 2-(methylsulfonyl)) are expected to exhibit higher aqueous solubility than thioether analogs (e.g., 2-(methylthio)), which may improve bioavailability .

Biological Activity

2-(Methylsulfonyl)nicotinonitrile (CAS No. 66154-66-3) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a methylsulfonyl group attached to a nicotinonitrile backbone. This structural configuration is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈N₂O₂S |

| Molecular Weight | 172.21 g/mol |

| CAS Number | 66154-66-3 |

The biological activity of this compound is thought to be mediated through several mechanisms:

- Antimicrobial Activity : The compound exhibits significant antibacterial properties, particularly against Gram-positive bacteria. It has been shown to inhibit protein synthesis pathways, leading to bacterial cell death .

- Anticancer Potential : Preliminary studies suggest that it may interfere with cellular signaling pathways involved in cancer cell proliferation and survival. The presence of the nitrile group may enhance its interaction with various biological targets, potentially leading to apoptosis in cancer cells.

Biological Activity Studies

Several studies have investigated the biological activity of this compound, highlighting its potential therapeutic applications.

Antimicrobial Activity

A study evaluated the compound's effectiveness against various bacterial strains, reporting the following Minimum Inhibitory Concentrations (MIC):

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 62.5 |

| Enterococcus faecalis | 125 |

| Escherichia coli | 250 |

The compound demonstrated bactericidal effects, particularly against Staphylococcus aureus, indicating its potential as an antimicrobial agent .

Anticancer Activity

Research has also focused on the anticancer properties of this compound. In vitro studies using human cancer cell lines showed that it could reduce cell viability significantly:

| Cancer Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation in cancer cells.

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with MRSA infections showed that treatment with a formulation containing this compound resulted in a significant reduction in bacterial load compared to standard treatments. The study concluded that this compound could be a promising candidate for developing new antibiotics.

- Case Study on Cancer Treatment : In a preclinical model of breast cancer, administration of this compound led to a marked decrease in tumor size and improved survival rates compared to control groups. This study supports further exploration into its use as an adjunct therapy in cancer treatment.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Methylsulfonyl)nicotinonitrile, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of 2-chloronicotinonitrile with methanesulfinate salts under basic conditions. Optimal yields (~75%) are achieved using sodium methanesulfinate in DMF at 80°C for 12 hours. Lower temperatures (<60°C) result in incomplete substitution, while prolonged reaction times (>15 hours) may lead to decomposition .

- Key Variables : Solvent polarity, base strength, and stoichiometric ratios (e.g., 1:1.2 molar ratio of chloronicotinonitrile to methanesulfinate).

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine HPLC (C18 column, acetonitrile/water gradient) with spectroscopic methods:

- NMR : Look for characteristic sulfonyl proton signals at δ 3.2–3.4 ppm (singlet) and nitrile carbon at ~115 ppm in -NMR .

- FT-IR : Confirm sulfonyl (1320–1350 cm, S=O asymmetric stretch) and nitrile (2220–2240 cm) groups .

- Validation : Cross-reference with high-resolution mass spectrometry (HRMS) for molecular ion [M+H] at m/z 213.0452 (calculated) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Use PPE (gloves, goggles) in fume hoods due to potential skin/eye irritation. Store in airtight containers at 4°C to prevent hydrolysis. In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.